6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
The compound “6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine” is a derivative of piperazine . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Scientific Research Applications
Antitubercular Evaluation and Molecular Docking
A series of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs were synthesized and evaluated for their antitubercular activity. The study involved a five-step synthesis leading to compounds with potential activity against Mycobacterium tuberculosis. In silico and in vitro studies highlighted compound 8a as the most potent, with a docking score of -26.81 and a minimum inhibitory concentration (MIC) of 1.6 µg/mL. These compounds demonstrated acceptable drug-like properties, making them suitable for further lead modification and drug development processes (Vavaiya et al., 2022).
Histamine H4 Receptor Ligands for Anti-inflammatory and Antinociceptive Activity
Research on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) to explore anti-inflammatory and antinociceptive activities identified compound 3 and 4 as notable. Optimizations led to potent in vitro activities and significant anti-inflammatory and antinociceptive effects in animal models, supporting the potential of H4R antagonists in managing pain (Altenbach et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This study aimed to discover compounds with cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and inhibitory effects on 5-lipoxygenase, a key enzyme in the inflammation process. The structure-activity relationship (SAR) was discussed to identify the most promising compounds for further development (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential of Pyrimidine Linked Pyrazole Heterocyclics
The synthesis of pyrimidine linked pyrazole heterocyclic compounds and their evaluation for insecticidal and antibacterial activities revealed promising results. These compounds were tested against various insect pests and bacterial strains, demonstrating significant potential as new agents in pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Dual Cholinesterase and Aβ-aggregation Inhibitors for Alzheimer's Disease
A study on 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines explored their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. The compounds showed promising inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as hAChE-promoted Aβ-aggregation, indicating potential therapeutic avenues for Alzheimer's disease management (Mohamed et al., 2011).
Future Directions
Future research could focus on the synthesis, characterization, and biological activity of “6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine” and its derivatives. Piperazine derivatives have shown promise in the treatment of various conditions, and further exploration of these compounds could lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases expressed on the cell membrane that play crucial roles in both developmental and adult cells . Dysregulation of FGFRs has been implicated in a wide variety of cancers .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that these receptors are involved in, thereby potentially slowing down or stopping the growth of cancer cells .
Biochemical Pathways
The affected pathways primarily involve the signaling pathways associated with FGFRs . FGFRs participate in various vital physiological processes, such as proliferation, differentiation, cell migration, and survival . By inhibiting FGFRs, the compound can disrupt these processes, which are often overactive in cancer cells .
Pharmacokinetics
It is known that the compound is extensively metabolized by cytochrome p450 3a4 . . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of FGFRs, leading to a decrease in the signaling pathways that these receptors are involved in . This can potentially slow down or stop the growth of cancer cells . Different FGFR genetic alterations promoted tumor growth, invasion, and metastasis but responded differently to FGFR-selective small molecule kinase inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications that inhibit or induce cytochrome P450 3A4 could affect the metabolism of the compound . Additionally, genetic variations in the target receptors or in the enzymes involved in the compound’s metabolism could also influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the fibroblast growth factor receptor (FGFR) family, specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they influence various cellular processes, including cell proliferation, differentiation, and survival. The binding of this compound to FGFRs results in the inhibition of their kinase activity, thereby modulating downstream signaling pathways involved in cell growth and development .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the fibroblast growth factor (FGF) signaling pathway, which is essential for various cellular functions . By inhibiting FGFRs, this compound can induce antiproliferative and proapoptotic effects in cancer cells, making it a potential therapeutic agent for cancer treatment . Additionally, this compound has been shown to alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with FGFRs. This compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on FGFRs over extended periods . Prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced antiproliferative and proapoptotic effects . At very high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with FGFRs and other intracellular proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the subcellular distribution of this compound, directing it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-9-11(13-3)14-10(2)15-12/h9H,4-8H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMRMMPHNRFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.